molecular formula C17H20ClNO2 B5706522 (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine

(3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine

Cat. No. B5706522
M. Wt: 305.8 g/mol
InChI Key: PTBXOPNHDNOIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of arylamine derivatives, which have been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models of inflammation. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine in lab experiments is its potential as a lead compound for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its use in certain research applications. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several potential future directions for research on (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine. These include:
1. Further studies to elucidate the compound's mechanism of action and identify its molecular targets.
2. Development of analogs of the compound with improved potency and selectivity.
3. Evaluation of the compound's toxicity and pharmacokinetic properties in animal models.
4. Investigation of the compound's potential as a therapeutic agent for cancer and other diseases.
5. Exploration of the compound's potential as a tool for studying the role of inflammation and signaling pathways in disease.

Synthesis Methods

The synthesis of (3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine involves the reaction of 3-chloro-2-methylphenylamine with 3-ethoxy-4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in anhydrous ethanol at room temperature under nitrogen atmosphere. The resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

(3-chloro-2-methylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has been studied as a potential lead compound for the development of new drugs to treat cancer and other diseases.

properties

IUPAC Name

3-chloro-N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-4-21-17-10-13(8-9-16(17)20-3)11-19-15-7-5-6-14(18)12(15)2/h5-10,19H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBXOPNHDNOIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C(=CC=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5464866

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